molecular formula C30H23Cl3FN3O3 B2652225 5-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(1H-indol-2-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 477869-89-9

5-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(1H-indol-2-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2652225
CAS No.: 477869-89-9
M. Wt: 598.88
InChI Key: BRDOSRDWIXIKDY-IRWBXMRWSA-N
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Description

5-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(1H-indol-2-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(2,4-dichlorobenzyl)oxime is a useful research compound. Its molecular formula is C30H23Cl3FN3O3 and its molecular weight is 598.88. The purity is usually 95%.
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Scientific Research Applications

Enzymatic Activity and Substrate Specificity

Chloroperoxidase has shown the capability to oxidize specific organic substrates such as p-methylanisole to 4-methoxybenzyl alcohol and p-ethylanisole to 1-(4'-methoxyphenyl)ethanol. However, its ability to catalyze reactions is sensitive to the nature of substituents on the benzene ring, and it generally does not oxidize substrates with strong electron-withdrawing groups or those bearing additional substituents like methyl or methoxy groups. The enzyme's behavior is somewhat selective, highlighting the importance of substrate structure in enzymatic reactions (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).

Mechanisms and Selectivity in Oxidation Reactions

The oxidation of hydrocarbons using aqueous platinum salts has been explored, emphasizing the selectivity and stepwise conversion processes, such as the transformation of p-toluenesulfonic acid to its alcohol and aldehyde forms without further oxidation to the carboxylic acid. Such reactions showcase the nuanced and specific nature of chemical transformations, depending on the substrate and reaction conditions (Labinger et al., 1993).

Atmospheric Reaction Products of Hydrocarbons

In atmospheric chemistry, certain organic compounds like aromatic hydrocarbons can undergo reactions leading to the formation of various carbonyl and dicarbonyl compounds. These products are formed through reactions initiated by radicals like OH, showcasing the complex chemical interactions that take place in the environment and contribute to atmospheric chemistry (Obermeyer et al., 2009).

Synthesis of Novel Organic Compounds

Organic synthesis techniques have been employed to create a variety of compounds, including triazoles, showcasing the versatility of chemical reactions in producing molecules with potential applications in various fields, including medicine (Bayrak et al., 2009).

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-5-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23Cl3FN3O3/c31-21-9-8-19(26(33)12-21)17-40-36-15-20-16-37(11-10-18-14-35-28-7-2-1-4-22(18)28)30(39)24(29(20)38)13-23-25(32)5-3-6-27(23)34/h1-9,12,14-16,35,38H,10-11,13,17H2/b36-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDOSRDWIXIKDY-IRWBXMRWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C=C(C(=C(C3=O)CC4=C(C=CC=C4Cl)F)O)C=NOCC5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C=C(C(=C(C3=O)CC4=C(C=CC=C4Cl)F)O)/C=N/OCC5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23Cl3FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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